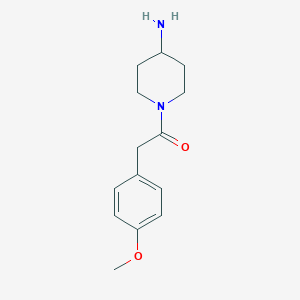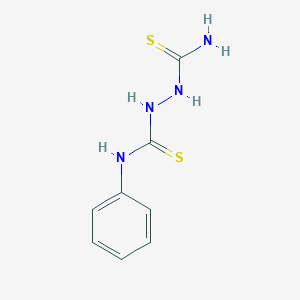
1-(Carbamothioylamino)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carbamothioylamino)-3-phenylthiourea, also known as phenylthiourea (PTU), is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has a phenyl group attached to it, and it is commonly used as an inhibitor of thyroid peroxidase.
Mechanism Of Action
PTU inhibits thyroid peroxidase by binding to the enzyme and preventing it from oxidizing iodide to iodine, which is a necessary step in the production of thyroid hormones. This results in a decrease in the production of thyroid hormones and an increase in the production of thyroglobulin, which is the precursor to thyroid hormones.
Biochemical And Physiological Effects
PTU has been shown to have a number of biochemical and physiological effects, including a decrease in the production of thyroid hormones, an increase in the production of thyroglobulin, and a decrease in the production of melanin. PTU has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using PTU in lab experiments is its specificity for thyroid peroxidase, which allows researchers to selectively inhibit the production of thyroid hormones. However, PTU has limitations in terms of its toxicity and potential for off-target effects. It is important for researchers to carefully consider the dose and duration of PTU treatment in their experiments.
Future Directions
There are a number of future directions for research on PTU, including its potential use as a therapeutic agent for thyroid disorders and other conditions. PTU has also been shown to have anti-inflammatory properties and to modulate the immune system, which suggests that it may have potential for the treatment of autoimmune diseases. Additionally, further research is needed to understand the mechanisms underlying the antioxidant and anti-aging effects of PTU.
Synthesis Methods
PTU can be synthesized by the reaction of aniline with carbon disulfide in the presence of hydrochloric acid, followed by the reaction of the resulting thiourea with bromobenzene. The product can be purified by recrystallization from ethanol.
Scientific Research Applications
PTU has been widely used in scientific research as an inhibitor of thyroid peroxidase, which is an enzyme involved in the production of thyroid hormones. By inhibiting thyroid peroxidase, PTU can reduce the production of thyroid hormones, which makes it useful in the study of thyroid function and regulation. PTU has also been used to study other biological processes, such as melanin synthesis and the regulation of oxidative stress.
properties
CAS RN |
16437-66-4 |
|---|---|
Product Name |
1-(Carbamothioylamino)-3-phenylthiourea |
Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-(carbamothioylamino)-3-phenylthiourea |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) |
InChI Key |
FIHOHVWGFOGPAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



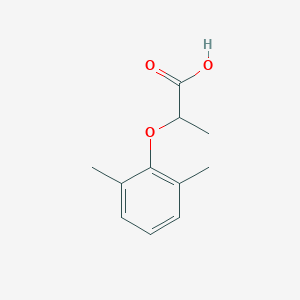
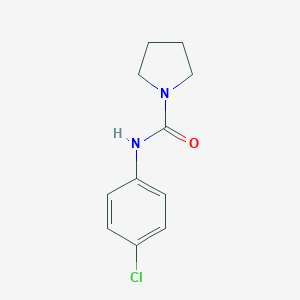
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
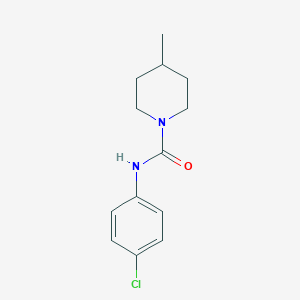
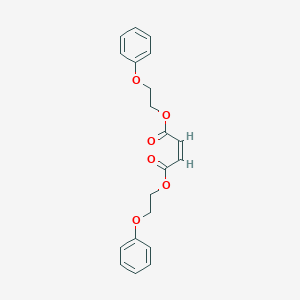
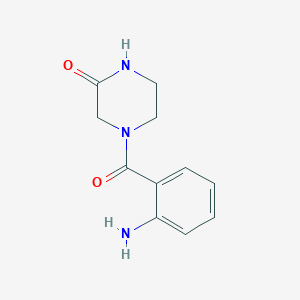
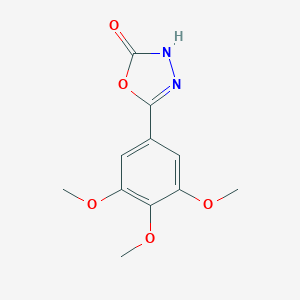
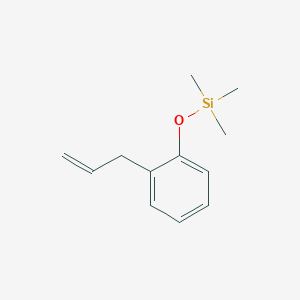
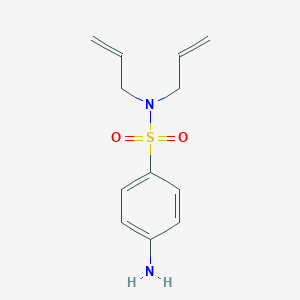
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
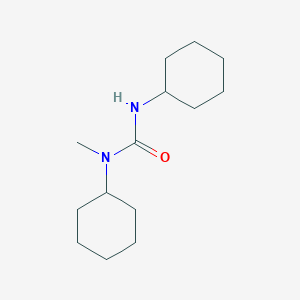
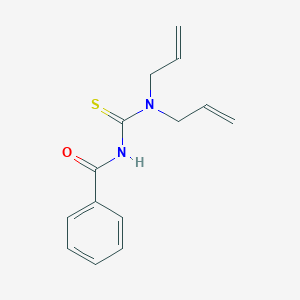
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
